![molecular formula C27H26N6O2 B2917419 2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539800-13-0](/img/structure/B2917419.png)
2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H26N6O2 and its molecular weight is 466.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications based on available research.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- Substituents :
- Ethoxyphenyl group
- Methyl group
- Pyridin-3-yl and m-tolyl groups
This complex structure suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often inhibit tubulin polymerization and interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Case Studies : In vitro studies have shown that derivatives of triazole compounds can effectively inhibit the proliferation of various cancer cell lines. The specific compound has not been tested extensively in clinical settings but shows promise based on structural analogs.
Enzymatic Inhibition
The compound may act as an inhibitor for certain enzymes involved in cancer progression:
- Target Enzymes : Kinases such as MEK1/2 have been implicated in cancer signaling pathways. Inhibition of these kinases leads to decreased tumor cell viability .
- IC50 Values : Related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity.
Antimicrobial Activity
Preliminary studies suggest that similar triazole derivatives possess antimicrobial properties:
- Mechanism : These compounds may disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.
- Research Findings : Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
- Absorption and Distribution : Data from related compounds indicate good oral bioavailability and distribution throughout tissues.
- Toxicity Studies : Toxicological assessments are necessary to establish safety profiles. Some studies suggest that high doses lead to cytotoxic effects in normal cells, necessitating further investigation into dose-dependent responses .
Summary of Research Findings
特性
IUPAC Name |
2-(4-ethoxyphenyl)-5-methyl-7-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2/c1-4-35-22-12-10-19(11-13-22)25-31-27-29-18(3)23(26(34)30-21-9-6-14-28-16-21)24(33(27)32-25)20-8-5-7-17(2)15-20/h5-16,24H,4H2,1-3H3,(H,30,34)(H,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXMLHWFNGVOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CN=CC=C4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。